7-azido-1H-indazole
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Overview
Description
7-azido-1H-indazole is a heterocyclic compound that contains an indazole core with an azido group attached at the seventh position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The azido group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound for synthetic and medicinal chemistry research.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
It’s known that indazoles interact with their targets through various mechanisms . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of pathways due to their wide range of medicinal applications .
Result of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting they have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-1H-indazole typically involves the introduction of the azido group to a pre-formed indazole core. One common method is the nucleophilic substitution reaction of a halogenated indazole with sodium azide. For example, 7-bromo-1H-indazole can be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.
Another approach involves the direct azidation of 1H-indazole using azidating agents such as trimethylsilyl azide (TMSN3) in the presence of a suitable catalyst. This method can be performed under mild conditions and provides a straightforward route to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow chemistry techniques can be employed to optimize reaction conditions and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-azido-1H-indazole can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Reduction: 7-amino-1H-indazole.
Cycloaddition: 1,2,3-triazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-azido-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.
Chemical Biology: The azido group can be used for bioorthogonal labeling and click chemistry applications, allowing for the study of biological processes in living cells.
Material Science:
Organic Synthesis: It is a valuable intermediate for the synthesis of complex heterocyclic compounds and natural product analogs.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound without the azido group.
7-bromo-1H-indazole: A halogenated derivative used as a precursor for the synthesis of 7-azido-1H-indazole.
7-amino-1H-indazole: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate for the synthesis of various biologically active compounds and functional materials.
Properties
IUPAC Name |
7-azido-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXGOKQVXUHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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